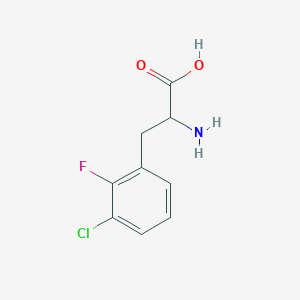

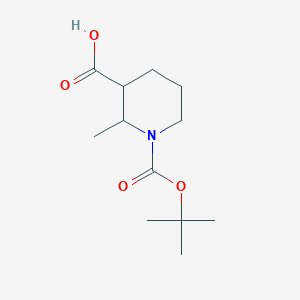

![molecular formula C11H20N2O2 B3094661 (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1260590-44-0](/img/structure/B3094661.png)

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Overview

Description

The compound “(3aR,6aR)-1-Methyl-hexahydropyrrolo [3,4-b]pyrrole” is somewhat similar to the one you’re asking about . It’s a chemical with the molecular formula C7H14N2 .

Molecular Structure Analysis

The InChI code for a similar compound, “(3aR,6aR)-1-Methyloctahydropyrrolo [3,4-b]pyrrole”, is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

A similar compound, “(3aR,6aR)-1-Methyloctahydropyrrolo [3,4-b]pyrrole”, has a boiling point of 161.5±8.0 °C at 760 mmHg . It has a density of 0.970±0.06 g/cm3 .Scientific Research Applications

Efficient and Scalable Synthesis

Bahekar et al. (2017) developed a cost-effective, high yielding, and commercially viable process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, an essential pharmacophore with diversified pharmacological activities. This process involves isoindole to diacid transformation using KMnO4 mediated oxidative cleavage, highlighting the compound's potential in pharmaceutical synthesis Bahekar, R. et al. (2017). Organic Process Research & Development.

Synthesis for Nicotinic Acetylcholine Receptor Agonists

In 2018, Jarugu et al. described an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key intermediate for nicotinic acetylcholine receptor agonists. Their method included debenzylation and ring hydrogenation, demonstrating the compound's significance in developing receptor-targeted therapies Jarugu, L. B. et al. (2018). Organic Process Research & Development.

Diels-Alder Reactions and Functional Group Transformations

Moskalenko and Boev (2014) explored the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct. Their study included reactions with electrophilic and nucleophilic reagents, and the reduction and oxidation of functional groups. This research provides insights into the compound's versatility in organic synthesis and potential applications in designing complex molecular structures Moskalenko, A. I., & Boev, V. (2014). Russian Journal of General Chemistry.

Organocatalyzed Synthesis

Hozjan et al. (2023) reported the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. The product was obtained as a racemic mixture, and the study contributes to understanding the compound's role in asymmetric synthesis and organocatalysis Hozjan, M. et al. (2023). Molbank.

Acyl-Iminium Coupling Reactions

Andrews et al. (2003) documented the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams using an acyl iminium ion mediated condensation. This work illuminates the role of the compound in synthesizing chiral structures, which is crucial for pharmaceutical applications and stereochemistry research Andrews, D. M. et al. (2003). Synthesis.

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRRDUVETGVTPA-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)

![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)

![(R)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B3094712.png)

![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)